2,4,6-Trifluorobenzyl methacrylate
Overview
Description
2,4,6-Trifluorobenzyl methacrylate is a chemical compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol . It is a monomer used in the synthesis of polymers and has various applications in medical, environmental, and industrial research. The compound is characterized by the presence of three fluorine atoms on the benzyl ring, which imparts unique properties to the molecule.
Preparation Methods
The synthesis of 2,4,6-Trifluorobenzyl methacrylate typically involves the reaction of 2,4,6-trifluorobenzyl alcohol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The product is then purified by distillation or recrystallization to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
2,4,6-Trifluorobenzyl methacrylate undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties due to the presence of fluorine atoms.
Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common reagents used in these reactions include initiators for polymerization (e.g., azobisisobutyronitrile), nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2,4,6-Trifluorobenzyl methacrylate has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enhancing their stability and bioavailability.
Medicine: Fluorinated polymers derived from this compound are used in drug delivery systems and medical devices due to their biocompatibility and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorobenzyl methacrylate involves its ability to undergo polymerization and form stable polymers. The fluorine atoms on the benzyl ring contribute to the compound’s unique properties, such as increased hydrophobicity and chemical resistance. These properties make the resulting polymers suitable for various applications, including coatings and medical devices.
Comparison with Similar Compounds
2,4,6-Trifluorobenzyl methacrylate can be compared with other fluorinated methacrylates, such as:
2,3,4,5,6-Pentafluorobenzyl methacrylate: This compound has five fluorine atoms on the benzyl ring, resulting in even higher chemical resistance and hydrophobicity.
2,4-Difluorobenzyl methacrylate: With two fluorine atoms, this compound has slightly lower chemical resistance compared to this compound.
Trifluoromethyl methacrylate: This compound has a trifluoromethyl group instead of a fluorinated benzyl ring, leading to different polymer properties.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts a balance of chemical resistance and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
(2,4,6-trifluorophenyl)methyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-6(2)11(15)16-5-8-9(13)3-7(12)4-10(8)14/h3-4H,1,5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOWESAUICTCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=C(C=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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